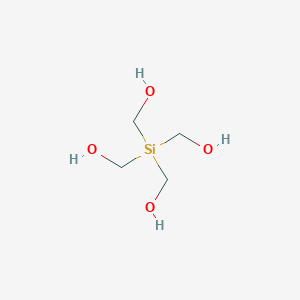
Methanol, silanetetrayltetrakis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, silanetetrayltetrakis- is a chemical compound that consists of a silicon atom bonded to four methanol molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methanol, silanetetrayltetrakis- can be synthesized through the direct reaction of silicon with methanol in the presence of a catalyst. For instance, using copper-based catalysts, the reaction can be carried out at temperatures ranging from 200°C to 340°C. The specific conditions, such as the type of catalyst and the temperature, can influence the formation of different products like trimethoxysilane and tetramethoxysilane .
Industrial Production Methods: Industrial production of methanol, silanetetrayltetrakis- typically involves the use of copper-based catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps like pretreatment of the catalyst, reaction under nitrogen atmosphere, and subsequent purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Methanol, silanetetrayltetrakis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions can lead to the formation of silicon hydrides.
Substitution: Methanol groups can be substituted with other functional groups, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various nucleophiles can be used to substitute methanol groups under appropriate conditions.
Major Products:
Oxidation: Silicon dioxide.
Reduction: Silicon hydrides.
Substitution: Organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methanol, silanetetrayltetrakis- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of methanol, silanetetrayltetrakis- involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound can act as a source of methanol or silicon, participating in the formation of new chemical bonds and structures. The specific pathways and targets depend on the nature of the reaction and the conditions employed .
Vergleich Mit ähnlichen Verbindungen
Methanol, silanetetrayltetrakis- can be compared with other similar compounds, such as:
Trimethoxysilane: Contains three methanol groups bonded to silicon.
Tetramethoxysilane: Contains four methanol groups bonded to silicon, similar to methanol, silanetetrayltetrakis- but with different structural properties.
Silicon Hydrides: Compounds where hydrogen atoms are bonded to silicon instead of methanol groups.
Uniqueness: Methanol, silanetetrayltetrakis- is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo different types of chemical reactions and form a wide range of products makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
874521-43-4 |
|---|---|
Molekularformel |
C4H12O4Si |
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
tris(hydroxymethyl)silylmethanol |
InChI |
InChI=1S/C4H12O4Si/c5-1-9(2-6,3-7)4-8/h5-8H,1-4H2 |
InChI-Schlüssel |
AYPSYMMFDVSUFP-UHFFFAOYSA-N |
Kanonische SMILES |
C(O)[Si](CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


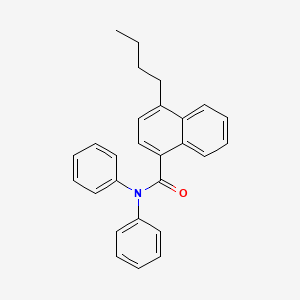
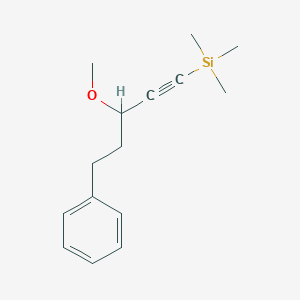
![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)
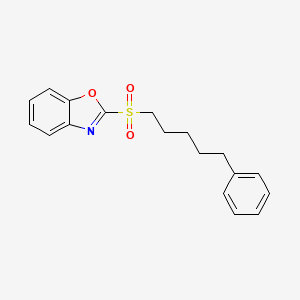
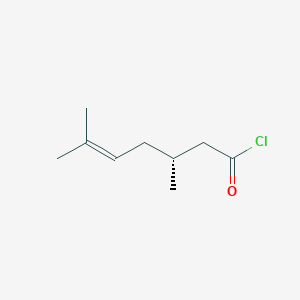
![5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194511.png)
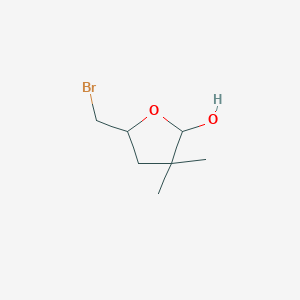
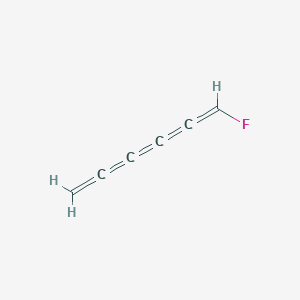
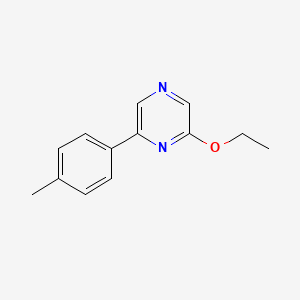
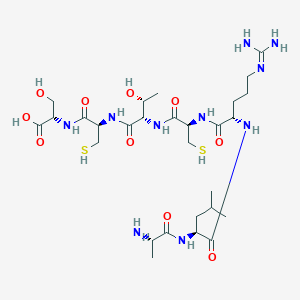
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
